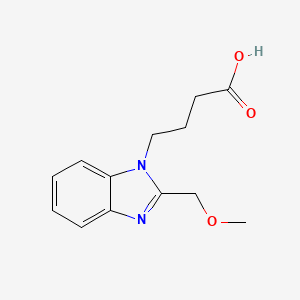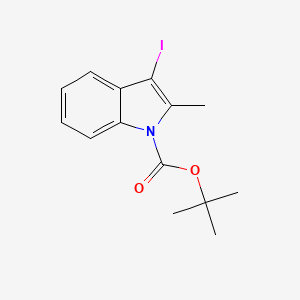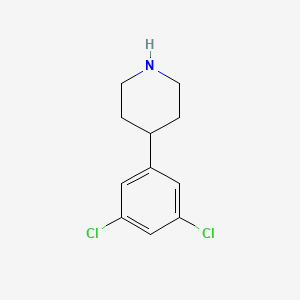![molecular formula C12H9N3OS B1390812 2-Methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 941868-52-6](/img/structure/B1390812.png)
2-Methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one
Übersicht
Beschreibung
“2-Methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one” is a chemical compound that belongs to the class of thiazolo pyridine derivatives . Thiazole is a core structural motif present in a wide range of natural products and has a wide range of medicinal and biological properties .
Synthesis Analysis
The synthesis of thiazolo pyridine derivatives involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . The reaction of 2-(4-(1-(2-(4-oxo-4,5-dihydrothiazol-2-yl)hydrazono)ethyl)phenyl)isoindoline-1,3-dione with arylidenemalononitrile also yields related compounds .Molecular Structure Analysis
The molecular structure of these compounds can be elucidated based on elemental analysis, spectral data, and alternative synthetic routes . The structure of the N-heterocyclic core of these compounds is directly involved in binding to the kinase through key hydrogen bonds interaction .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Thiazole derivatives have been studied for their potential in cancer treatment due to their ability to inhibit cell proliferation. The compound could be synthesized using hydrazonoyl halides as precursors and has shown promise against breast cancer cell lines, such as MCF-7 . Its efficacy could be compared to standard anticancer drugs like doxorubicin, providing a new avenue for chemotherapy drug development.
Antibacterial and Antifungal Properties
Thiazole compounds exhibit a broad spectrum of medicinal properties, including antibacterial and antifungal activities . This makes them valuable in the development of new antibiotics and antifungal agents, especially in an era where resistance to existing drugs is a growing concern.
Anti-inflammatory and Analgesic Effects
The anti-inflammatory properties of thiazole derivatives make them candidates for the development of new anti-inflammatory drugs . Additionally, their role in pain therapy could be explored, potentially leading to new analgesic medications that act on specific pathways involved in pain perception.
Antiviral Applications
Similar compounds have demonstrated significant antiviral activity against various strains of influenza viruses and even SARS . This suggests that 2-Methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one could be a valuable compound in the synthesis of antiviral drugs, particularly for emerging viral threats.
Organic Electronics
Thiazolo derivatives are known for their electron-deficient systems with high oxidative stability and rigid planar structures, which are beneficial for applications in organic electronics . They can be used as building blocks in the synthesis of semiconductors for plastic electronics, with potential uses in organic photovoltaics and other electronic devices.
Enzyme Inhibition
Thiazole analogs can serve as inhibitors for various enzymes, such as human platelet aggregation factor, urokinase, and poly (ADP-ribose) polymerase-1 . This property can be harnessed in the development of drugs targeting specific enzymatic pathways, offering therapeutic benefits for conditions like thrombosis and certain types of cancer.
Wirkmechanismus
Target of Action
Thiazole derivatives, a core structural motif in this compound, have been known to interact with a wide range of biological targets, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-hiv activities .
Mode of Action
Thiazole derivatives have been shown to interact with their targets in various ways, such as inhibiting the aggregation factor of human platelets, urokinase, and poly (adp-ribose) polymerase-1 .
Biochemical Pathways
Thiazole derivatives have been implicated in a wide range of biological processes, including pain therapy, antithrombotic activity, and bacterial dna gyrase b inhibition .
Result of Action
Some thiazole derivatives have shown high antiviral activity against h1n1 .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-methyl-7-phenyl-5H-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3OS/c1-7-13-10-11(17-7)9(14-15-12(10)16)8-5-3-2-4-6-8/h2-6H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQXKZACFHBMHSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NNC2=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Pyrazolo[1,5-A]pyridine-2-carbaldehyde](/img/structure/B1390739.png)
![1-{4-[(3-Nitropyridin-2-yl)oxy]phenyl}ethanone](/img/structure/B1390740.png)



![5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1390748.png)

